1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide
Description
This compound is a cationic indole derivative featuring a 1-ethyl-2,5-dimethylindole core linked via an ethenyl group to a 1-methylpyridinium moiety, with iodide as the counterion. Its structure combines aromatic indole and pyridinium systems, creating a conjugated π-system that may confer unique optical or electronic properties.
Properties
Molecular Formula |
C20H23IN2 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide |
InChI |
InChI=1S/C20H23N2.HI/c1-5-22-16(3)18(19-14-15(2)6-9-20(19)22)8-7-17-10-12-21(4)13-11-17;/h6-14H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YTSGLXYOUHRFHT-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)C)C=CC3=CC=[N+](C=C3)C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the ethyl and methyl groups. The final step involves the addition of the pyridinium moiety and the iodide ion. Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various alkylating agents .
Chemical Reactions Analysis
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridinium moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions.
Scientific Research Applications
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Indole vs. Pyridinium Core : The target compound and ’s indole-pyridinium hybrid share an indole moiety, whereas Stilbazium Iodide () and ’s compound lack this feature. The indole core may enhance π-π stacking interactions or alter electronic properties compared to purely pyridinium-based systems .
- Substituent Diversity: The target compound’s 1-ethyl-2,5-dimethyl groups distinguish it from ’s unsubstituted indole.
2.3 Physicochemical Properties
- Solubility: The iodide counterion and cationic pyridinium enhance aqueous solubility. However, the target compound’s indole core and alkyl substituents may reduce polarity compared to ’s dimethylamino-styryl derivative .
- Hydrogen Bonding: The indole NH (if present) in the target compound could act as a hydrogen bond donor, unlike Stilbazium Iodide or ’s compound, which lack donor groups .
- Optical Properties: Conjugated ethenyl linkages in all compounds suggest strong UV/Vis absorption. The indole-pyridinium system in the target compound may exhibit redshifted absorption compared to ’s dimethylamino-styryl derivative due to extended conjugation .
Research Findings and Challenges
- Disorder in Crystallography: notes ethenyl group disorder, a recurring issue in styryl-linked compounds. This complicates structural refinement but is manageable using SHELX’s constraints .
- Synthetic Limitations : Steric hindrance from the target compound’s 2,5-dimethyl groups may reduce reaction yields compared to less-substituted analogs .
Biological Activity
The compound 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂I
- Molecular Weight : Approximately 368.25 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. Key areas of interest include:
- Anticancer Activity
- Neuropharmacological Effects
- Antimicrobial Properties
The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of indole derivatives showed that modifications at specific positions significantly enhanced anticancer activity. The tested compound exhibited low GI50 values across multiple cancer cell lines, suggesting potent anticancer properties.
Case Study 2: Neuropharmacological Assessment
Research evaluating the effects of similar indole compounds on serotonin receptors revealed that certain substitutions could either enhance or diminish receptor affinity, indicating a structure-dependent effect on neuropharmacological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
